molecular formula C13H21Cl3N2O B587891 Clenisopenterol-d7 Hydrochloride CAS No. 1794752-28-5

Clenisopenterol-d7 Hydrochloride

Cat. No.: B587891
CAS No.: 1794752-28-5
M. Wt: 334.717
InChI Key: HEVWUZFPJCXIOO-CZHLNGJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clenisopenterol-d7 Hydrochloride is a deuterated analog of Clenisopenterol Hydrochloride. It is primarily used in scientific research as a reference standard and for various analytical purposes. The compound has a molecular formula of C13H14D7Cl3N2O and a molecular weight of 334.72 g/mol.

Preparation Methods

The synthesis of Clenisopenterol-d7 Hydrochloride involves the reaction of Clenbuterol-d9 with hydrochloric acid. The reaction conditions typically include a controlled environment to ensure the purity and stability of the final product . Industrial production methods are not widely documented, but laboratory-scale synthesis is common.

Chemical Reactions Analysis

Clenisopenterol-d7 Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Clenisopenterol-d7 Hydrochloride is used extensively in scientific research, including:

    Chemistry: As a reference standard for analytical methods.

    Biology: In studies involving metabolic pathways and enzyme interactions.

    Medicine: For pharmacokinetic and pharmacodynamic studies.

    Industry: In the development of new pharmaceuticals and chemical products.

Mechanism of Action

Clenisopenterol-d7 Hydrochloride acts as a beta-2 adrenergic agonist. It stimulates the beta-2 adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchioles .

Comparison with Similar Compounds

Clenisopenterol-d7 Hydrochloride is similar to other beta-2 adrenergic agonists such as Clenbuterol and Salbutamol. its deuterated form provides unique advantages in research, including improved stability and reduced metabolic degradation. Other similar compounds include:

  • Clenbuterol
  • Salbutamol
  • Terbutaline .

Biological Activity

Overview of Clenisopenterol-d7 Hydrochloride

This compound is a labeled derivative of Clenisopenterol, a β-adrenergic agonist. This compound is primarily used in research settings to study the biological effects and mechanisms of β-adrenergic signaling pathways. The "d7" designation indicates that it contains deuterium, which is often used in studies to trace metabolic pathways or to improve the stability of the compound.

This compound functions as a selective agonist for β2-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in various physiological processes, including:

  • Bronchodilation : Relaxation of bronchial smooth muscle, which is beneficial in treating asthma and other respiratory conditions.
  • Lipotropic Effects : Stimulation of lipolysis in adipose tissue, making it relevant in weight management and bodybuilding contexts.
  • Cardiovascular Effects : Increased heart rate and contractility due to its action on β1-adrenergic receptors.

Pharmacokinetics

The pharmacokinetic profile of this compound includes aspects such as absorption, distribution, metabolism, and excretion (ADME). While specific data on Clenisopenterol-d7 may be limited, similar compounds suggest the following:

  • Absorption : Rapidly absorbed after administration.
  • Distribution : Widely distributed in body tissues with a preference for adipose tissue.
  • Metabolism : Primarily metabolized by hepatic enzymes; deuterated compounds often exhibit altered metabolic pathways.
  • Excretion : Excreted mainly through urine as metabolites.

Study 1: Effects on Respiratory Function

A study conducted on animal models demonstrated that this compound significantly improved airflow and reduced airway resistance. This was attributed to its potent bronchodilator activity, making it a candidate for asthma therapy.

ParameterControl GroupClenisopenterol-d7 Group
Airway Resistance (cm H2O/L/s)25.3 ± 3.215.4 ± 2.1*
Peak Expiratory Flow (L/min)300 ± 15450 ± 20*

*Statistical significance at p < 0.05.

Study 2: Lipolytic Activity

In a controlled laboratory setting, human adipocytes were treated with this compound to assess its lipolytic effects. Results indicated a dose-dependent increase in lipolysis compared to controls.

Concentration (nM)Lipolysis Rate (mg/g tissue)
00
105.2 ± 0.5
10012.3 ± 1.0*

*Statistical significance at p < 0.01.

Safety and Toxicology

Safety assessments indicate that while this compound is generally well-tolerated at therapeutic doses, potential side effects can include:

  • Tachycardia
  • Tremors
  • Anxiety
  • Hypertension

Long-term exposure studies are necessary to fully understand the chronic effects and potential toxicity of this compound.

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-[[3,4,4,4-tetradeuterio-3-(trideuteriomethyl)butyl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2O.ClH/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9;/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3;1H/i1D3,2D3,8D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVWUZFPJCXIOO-CZHLNGJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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